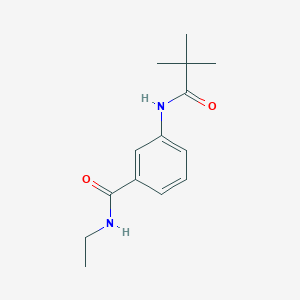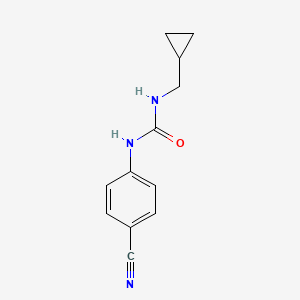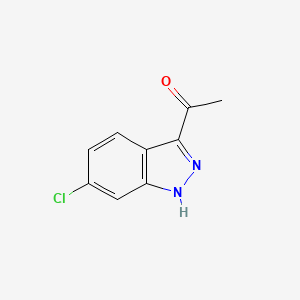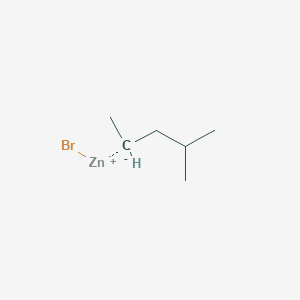![molecular formula C24H24N6O5 B14895319 Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester group, an imidazo[1,2-c]pyrimidine core, and a dimethoxyphenylamino substituent, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-c]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Introduction of the dimethoxyphenylamino group: This step involves a nucleophilic substitution reaction where the imidazo[1,2-c]pyrimidine core reacts with 3,5-dimethoxyaniline.
Attachment of the benzoate ester group: This can be done through esterification, where the carboxylic acid group of benzoic acid reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with halogen or other substituents at specific positions.
科学的研究の応用
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.
類似化合物との比較
Similar Compounds
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate: Shares structural similarities with other imidazo[1,2-c]pyrimidine derivatives.
Dimethoxyphenylamino derivatives: Compounds with similar substituents on the aromatic ring.
Uniqueness
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C24H24N6O5 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
methyl 4-[[[8-carbamoyl-7-(3,5-dimethoxyanilino)imidazo[1,2-c]pyrimidin-5-yl]amino]methyl]benzoate |
InChI |
InChI=1S/C24H24N6O5/c1-33-17-10-16(11-18(12-17)34-2)28-21-19(20(25)31)22-26-8-9-30(22)24(29-21)27-13-14-4-6-15(7-5-14)23(32)35-3/h4-12,28H,13H2,1-3H3,(H2,25,31)(H,27,29) |
InChIキー |
HWKDAXVZOSNIPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NC2=C(C3=NC=CN3C(=N2)NCC4=CC=C(C=C4)C(=O)OC)C(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)

![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)




![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)


![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
